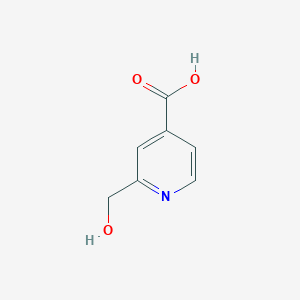

2-(Hydroxymethyl)isonicotinic acid

Übersicht

Beschreibung

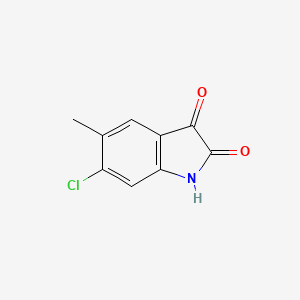

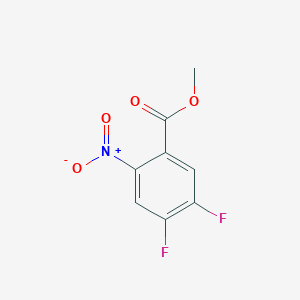

“2-(Hydroxymethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Synthesis Analysis

The synthesis of derivatives of isonicotinic acid has been reported in the literature. For instance, a new series of substituted 1,2,4-triazoles derivative were synthesized using isonicotinic acid hydrazide (INH) as a starting material .Molecular Structure Analysis

Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The addition of a hydroxymethyl group to this structure would result in “2-(Hydroxymethyl)isonicotinic acid”.Chemical Reactions Analysis

Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . This could be a potential reaction pathway for the formation of “2-(Hydroxymethyl)isonicotinic acid”.Wissenschaftliche Forschungsanwendungen

Pro-chelating Agent Development

A study by Charkoudian, Pham, and Franz (2006) in the Journal of the American Chemical Society discusses the development of a pro-chelating agent, isonicotinic acid [2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-hydrazide (BSIH). This agent interacts with iron and is activated by hydrogen peroxide to prevent oxidative damage caused by hydroxyl radicals generated from H2O2 and redox-active iron. This research highlights a strategic approach to selectively chelate detrimental metal ions without affecting healthy metal ion distribution (Charkoudian, Pham, & Franz, 2006).

Organic Chemistry and Synthesis

Trofimov et al. (2008) in Mendeleev Communications reported the non-catalytic addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles under mild conditions. This process yields densely functionalized derivatives of isonicotinic acid, demonstrating its versatility in organic synthesis (Trofimov et al., 2008).

Luminescent Hybrid Materials

Wang and Yan (2006) in the Journal of Organometallic Chemistry explored the synthesis of modified 2-hydroxynicotinic acid for the creation of luminescent organic-inorganic hybrid materials. These materials exhibit strong green or red emissions, showcasing the potential of 2-hydroxynicotinic acid in the development of new luminescent materials (Wang & Yan, 2006).

Metal-Organic Frameworks (MOFs)

Zhou et al. (2020) in Inorganic Chemistry reported the successful preparation of metal-organic frameworks (MOFs) using isonicotinic acid. These MOFs demonstrate antiferromagnetic behavior and soft-magnetic properties, suggesting applications in material science and magnetism (Zhou et al., 2020).

Fluorescence Probing and Coordination Networks

Yuan and Liu (2005) in the Bulletin of The Korean Chemical Society synthesized a new silver(I) dimer with isonicotinic acid, emphasizing its utility in fluorescence probing and the construction of multidimensional metal-organic coordination networks (Yuan & Liu, 2005).

Solid-State Identity and Polymorphism

Long et al. (2015) in CrystEngComm revealed that 2-Hydroxynicotinic acid (2-HNA) exists in multiple polymorphs in the solid state. This study contributes to understanding the solid-state chemistry and polymorphism of this compound (Long et al., 2015).

Safety And Hazards

Eigenschaften

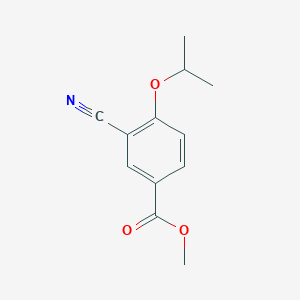

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFKOGCATGREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618257 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)isonicotinic acid | |

CAS RN |

915140-06-6 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)